Marizomib
Vue d'ensemble
Description
Salinispora tropica et Salinispora arenicola. Ce composé a suscité un intérêt considérable en raison de son potentiel en tant qu'agent anticancéreux, en particulier dans le traitement du myélome multiple et d'autres tumeurs solides .
Applications De Recherche Scientifique
Marizomib has a wide range of scientific research applications:
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le Marizomib est synthétisé par une série complexe de réactions à partir de molécules organiques simples. La voie de synthèse implique généralement la formation d'un noyau bicyclique γ-lactame-β-lactone densément fonctionnalisé, qui est une caractéristique de la structure du this compound. Les étapes clés de la synthèse comprennent:
Formation du noyau γ-lactame-β-lactone: Ceci implique des réactions de cyclisation dans des conditions contrôlées.
Fonctionnalisation: Introduction de groupes fonctionnels tels que la chaîne latérale chloroéthyle et le groupe hydroxyméthyle par des réactions de substitution.
Purification: Le produit final est purifié à l'aide de techniques chromatographiques pour obtenir une pureté élevée.
Méthodes de production industrielle
La production industrielle du this compound implique des processus de fermentation utilisant la bactérie marine Salinispora tropica. Les bactéries sont cultivées dans de grands bioréacteurs dans des conditions spécifiques qui favorisent la production de this compound. Le composé est ensuite extrait de la culture bactérienne et purifié par une série d'étapes chromatographiques .
Analyse Des Réactions Chimiques
Types de réactions
Le Marizomib subit plusieurs types de réactions chimiques, notamment:
Oxydation: Le this compound peut être oxydé pour former divers dérivés oxydés.
Réduction: Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le this compound.
Substitution: La chaîne latérale chloroéthyle peut subir des réactions de substitution pour introduire différents substituants.
Réactifs et conditions courants
Oxydation: Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution: Les nucléophiles comme les amines et les thiols peuvent être utilisés pour les réactions de substitution.
Produits majeurs
Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound avec des groupes fonctionnels modifiés, qui peuvent potentiellement modifier son activité biologique .
Applications de la recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique:
Chimie: Utilisé comme composé modèle pour étudier la synthèse organique complexe et les mécanismes de réaction.
Biologie: Investigated pour ses effets sur les processus cellulaires, en particulier la dégradation des protéines.
Médecine: En cours d'essais cliniques pour le traitement du myélome multiple et d'autres cancers.
Mécanisme d'action
Le this compound exerce ses effets en inhibant de manière irréversible le protéasome, un complexe protéique responsable de la dégradation des protéines inutiles ou endommagées. Il cible les trois activités enzymatiques du protéasome 20S: les activités chymotrypsine-like, trypsine-like et caspase-like. En inhibant le protéasome, le this compound perturbe l'homéostasie des protéines, conduisant à l'accumulation de protéines toxiques et finalement à l'induction de l'apoptose dans les cellules cancéreuses .
Mécanisme D'action
Marizomib exerts its effects by irreversibly inhibiting the proteasome, a protein complex responsible for degrading unneeded or damaged proteins. It targets all three enzymatic activities of the 20S proteasome: chymotrypsin-like, trypsin-like, and caspase-like activities. By inhibiting the proteasome, this compound disrupts protein homeostasis, leading to the accumulation of toxic proteins and ultimately inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Le Marizomib est souvent comparé à d'autres inhibiteurs du protéasome tels que le Bortezomib et le Carfilzomib.
Bortezomib: Le premier inhibiteur du protéasome approuvé pour une utilisation clinique. Il inhibe de manière réversible le protéasome et est utilisé pour traiter le myélome multiple et le lymphome à cellules du manteau.
Carfilzomib: Un inhibiteur du protéasome de deuxième génération qui inhibe de manière irréversible le protéasome et est utilisé pour le myélome multiple.
Unicité du this compound
Le this compound est unique en raison de sa capacité à inhiber de manière irréversible les trois activités enzymatiques du protéasome et de sa capacité à traverser la barrière hémato-encéphalique, ce qui en fait un candidat prometteur pour le traitement des malignités du système nerveux central .
Liste des composés similaires
- Bortezomib
- Carfilzomib
- Ixazomib
Le mécanisme d'action distinct du this compound et son inhibition du protéasome à large spectre en font un composé précieux dans la lutte continue contre le cancer .
Propriétés
IUPAC Name |
(1R,4R,5S)-4-(2-chloroethyl)-1-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-5-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4/c1-14-10(7-8-16)12(19)17-15(14,13(20)21-14)11(18)9-5-3-2-4-6-9/h3,5,9-11,18H,2,4,6-8H2,1H3,(H,17,19)/t9-,10+,11+,14+,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWSFRIPKNWYAO-SHTIJGAHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C(=O)NC1(C(=O)O2)C(C3CCCC=C3)O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12[C@H](C(=O)N[C@]1(C(=O)O2)[C@H]([C@H]3CCCC=C3)O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00904019 | |
Record name | Marizomib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00904019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
437742-34-2 | |
Record name | (-)-Salinosporamide A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=437742-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Marizomib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0437742342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Marizomib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11762 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Marizomib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00904019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,4R,5S)-4-(2-chloroethyl)-1-((1S)-cyclohex-2 enyl(hydroxyl) methyl)-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MARIZOMIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/703P9YDP7F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Marizomib?
A: this compound exerts its anti-cancer effects by irreversibly inhibiting the 20S proteasome, a crucial cellular complex responsible for degrading damaged or unnecessary proteins. [, , , , , , , ] It targets and inhibits all three proteolytic subunits of the 20S proteasome: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L). [, , , ]
Q2: How does this compound's irreversible binding mechanism contribute to its efficacy?
A: Unlike some reversible proteasome inhibitors, this compound's irreversible binding leads to prolonged proteasome inhibition. This sustained effect allows for greater and longer-lasting disruption of cellular processes reliant on proteasomal degradation, potentially contributing to its enhanced anti-tumor activity. [, , ]
Q3: How does this compound's inhibition of the proteasome lead to cancer cell death?
A: this compound-mediated proteasome inhibition disrupts critical cellular pathways within cancer cells. It leads to the accumulation of cell cycle inhibitors like p21 and p27, ultimately suppressing tumor cell proliferation. [] Additionally, this compound inhibits oxidative phosphorylation, further compromising cancer cell survival. [] These effects, along with others, trigger apoptosis, a programmed cell death mechanism, in cancer cells. [, , , , , , , , ]
Q4: Does this compound affect the unfolded protein response (UPR)?
A: Research suggests that this compound induces the transient expression of UPR pathway genes, including sustained upregulation of the SQSTM1 gene, in glioblastoma cells. Combining this compound with histone deacetylase inhibitors amplified UPR gene upregulation and enhanced anti-proliferative effects. []
Q5: What role does caspase-8 play in this compound's mechanism of action?
A: Studies indicate that caspase-8, a key apoptotic protease, plays a significant role in the sensitivity of cancer cells to this compound, particularly when combined with histone deacetylase inhibitors. [] This suggests that this compound may preferentially engage the caspase-8 pathway to induce apoptosis in specific contexts.
Q6: Does this compound impact reactive oxygen species (ROS) production?
A: this compound treatment has been linked to increased ROS production in cancer cells. This ROS surge contributes to this compound-induced apoptosis, and using ROS quenching agents like N-acetyl cysteine can suppress these effects. [, ]
Q7: What is the molecular formula and weight of this compound?
A: this compound's molecular formula is C15H18ClNO5, and its molecular weight is 327.76 g/mol. [, ]
Q8: Are there specific structural features of this compound that contribute to its unique activity?
A: this compound possesses a distinct β-lactone-γ-lactam structure, setting it apart from other proteasome inhibitors like bortezomib and carfilzomib. [] This unique structure, along with its chloroethyl group, contributes to its ability to irreversibly bind to the proteasome and exert prolonged inhibitory effects. [] Additionally, its lipophilic nature enables it to cross the blood-brain barrier, a significant advantage in treating brain cancers like glioblastoma. [, , , ]
Q9: What is the pharmacokinetic profile of this compound?
A: this compound exhibits a rapid elimination half-life of less than 30 minutes, coupled with a high volume of distribution (15-416 L) and clearance (0.9-22 L/minute). [] This rapid elimination profile necessitates frequent dosing to maintain therapeutic levels.
Q10: How is this compound's pharmacodynamic activity assessed in clinical settings?
A: Whole blood analysis serves as a valuable pharmacodynamic marker for monitoring this compound's proteasome inhibitory activity in patients. [, ] By measuring the inhibition of CT-L, T-L, and C-L activities in blood samples, clinicians can assess the drug's effectiveness and tailor treatment regimens accordingly.
Q11: Can you elaborate on the significance of this compound's ability to cross the blood-brain barrier?
A: The blood-brain barrier poses a formidable challenge for delivering drugs to the central nervous system. This compound's ability to cross this barrier is critical, allowing it to reach therapeutic concentrations in the brain and effectively target brain tumors like glioblastoma. [, , , , ]
Q12: What preclinical models have been used to evaluate this compound's efficacy?
A: Researchers have employed various preclinical models, including cell lines and patient-derived xenografts, to investigate this compound's anti-cancer activity. In vitro studies using multiple myeloma, leukemia, glioblastoma, and breast cancer cell lines have shown promising results. [, , , , , , , , ] Additionally, in vivo studies using xenograft models have demonstrated efficacy in inhibiting tumor growth and metastasis in myeloma, glioblastoma, and breast cancer. [, , , , ]
Q13: What have clinical trials revealed about this compound's efficacy in glioblastoma?
A: While preclinical data showed promise, the recently completed phase III trial (EORTC 1709/CCTG CE.8) investigating this compound in newly diagnosed glioblastoma patients did not demonstrate an improvement in overall survival or progression-free survival compared to standard therapy. [, ]
Q14: What are the potential future directions for this compound research?
A14: Future research should focus on:
- Identifying predictive biomarkers: This would allow for the selection of patients most likely to benefit from this compound therapy. []
- Optimizing combination therapies: Exploring synergistic combinations of this compound with other anti-cancer agents, such as histone deacetylase inhibitors or glycolysis inhibitors, may enhance its efficacy. [, , , , ]
- Overcoming resistance: Further investigations are needed to fully elucidate and counteract mechanisms of resistance to this compound. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.